molecular formula C12H14Cl2O B1359416 3',5'-Dichloro-2,2-dimethylbutyrophenone CAS No. 898766-00-2

3',5'-Dichloro-2,2-dimethylbutyrophenone

Cat. No.: B1359416
CAS No.: 898766-00-2
M. Wt: 245.14 g/mol
InChI Key: GBCKPIIDXSMIGD-UHFFFAOYSA-N
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Description

3’,5’-Dichloro-2,2-dimethylbutyrophenone is an organic compound with the molecular formula C12H14Cl2O It is a derivative of butyrophenone, characterized by the presence of two chlorine atoms at the 3’ and 5’ positions and two methyl groups at the 2,2 positions on the butyrophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dichloro-2,2-dimethylbutyrophenone typically involves the chlorination of 2,2-dimethylbutyrophenone. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms at the desired positions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: For industrial-scale production, the synthesis may involve a multi-step process starting from readily available precursors. The process includes the formation of a Grignard reagent from 3,5-dichlorobromobenzene, followed by a nucleophilic addition reaction with a suitable ketone precursor to yield the final product . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Dichloro-2,2-dimethylbutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted butyrophenones depending on the nucleophile used.

Scientific Research Applications

3’,5’-Dichloro-2,2-dimethylbutyrophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-2,2-dimethylbutyrophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 3’,5’-Dichloro-2,2,2-trifluoroacetophenone
  • 3’,5’-Dichloro-2,2-dimethylacetophenone
  • 3’,5’-Dichloro-2,2-dimethylpropiophenone

Comparison: 3’,5’-Dichloro-2,2-dimethylbutyrophenone is unique due to its specific substitution pattern and the presence of two methyl groups at the 2,2 positions. This structural feature imparts distinct chemical properties, such as increased steric hindrance and altered reactivity compared to its analogs. These differences make it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O/c1-4-12(2,3)11(15)8-5-9(13)7-10(14)6-8/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCKPIIDXSMIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642458
Record name 1-(3,5-Dichlorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-00-2
Record name 1-(3,5-Dichlorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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